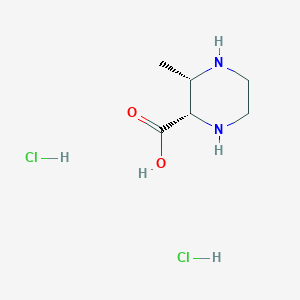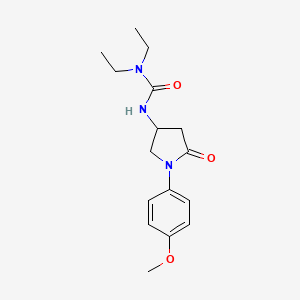
1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of diaryl ureas is known for its antiproliferative effects against various cancer cell lines, as demonstrated by the synthesis and biological evaluation of related compounds .
Synthesis Analysis
The synthesis of related diaryl urea derivatives involves computer-aided design to optimize the structure for biological activity. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and showed significant antiproliferative effects . While the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving cyclization reactions as seen in the formation of 2-arylpyrrolidines from 1-(4,4-diethoxybutyl)-3-aryl(thio)ureas .
Molecular Structure Analysis
The molecular structure of diaryl ureas, including the compound , typically consists of an aryl group attached to a urea moiety, which can further be substituted with various functional groups to enhance biological activity. The presence of a 4-methoxyphenyl group suggests potential for increased lipophilicity and possible interactions with biological targets .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions, including intramolecular cyclization and dimerization. For example, 1-(4,4-diethoxybutyl)-3-arylureas and thioureas can cyclize in the presence of an acid catalyst to form pyrrolidine derivatives and bipyrrole derivatives . These reactions are crucial for the formation of biologically active structures and can be tailored to produce specific compounds like this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas depend on their specific substituents. The introduction of a methoxy group can influence the compound's solubility, boiling point, and stability. The urea moiety is known for its ability to form hydrogen bonds, which can affect the compound's solubility in water and its interaction with biological molecules. The antiproliferative activity of these compounds against cancer cell lines suggests that they can readily interact with cellular targets, which is a critical aspect of their physical and chemical behavior in a biological context .
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest in the stereoselective synthesis of active metabolites, particularly for potent inhibitors like PI3 kinase inhibitors. For instance, its stereoselective synthesis involves complex reactions that include hydroboration, oxidation, and reduction steps to achieve the desired stereochemistry (Chen et al., 2010). This process illustrates the compound's utility in developing therapeutic agents by precisely controlling the stereochemistry of pharmacologically active metabolites.
Enzyme Inhibition and Anticancer Activities
This compound also serves as a backbone for the synthesis of various derivatives with significant enzyme inhibition properties and potential anticancer activities. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on enzymes like urease and β-glucuronidase, as well as their anticancer efficacy against specific cancer cell lines, demonstrating its versatility in medicinal chemistry applications (Mustafa, Perveen, & Khan, 2014).
Directed Lithiation
The compound is involved in directed lithiation reactions, where its derivatives serve as precursors for the synthesis of complex molecules. Such reactions highlight the compound's importance in organic synthesis, providing a pathway to introduce functional groups at specific positions in the molecule, which is crucial for the construction of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound participate in complexation reactions that lead to the unfolding of heterocyclic ureas into multiply hydrogen-bonded sheetlike structures. This behavior is explored in the context of designing new molecular assemblies and materials, illustrating the compound's utility in materials science and nanotechnology (Corbin et al., 2001).
Conformational and Tautomeric Control
Furthermore, the compound and its derivatives are studied for their role in conformational and tautomeric control within molecular structures. By designing derivatives that can undergo specific conformational changes or tautomeric shifts, researchers can explore new mechanisms of molecular recognition and sensing, which are fundamental in the development of sensors and switches (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Propiedades
IUPAC Name |
1,1-diethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-4-18(5-2)16(21)17-12-10-15(20)19(11-12)13-6-8-14(22-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHBCDATQJNURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

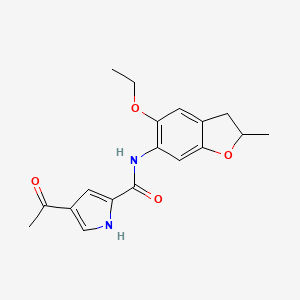
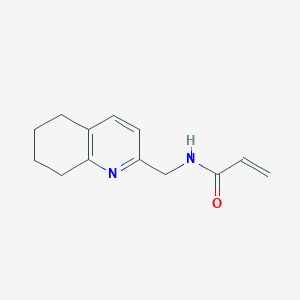

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)
![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)
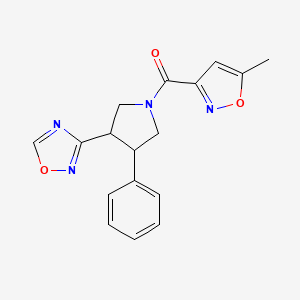
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)

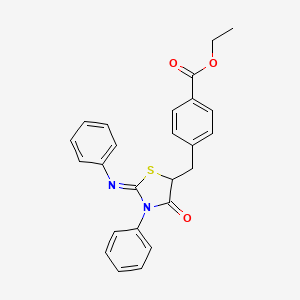
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2502246.png)
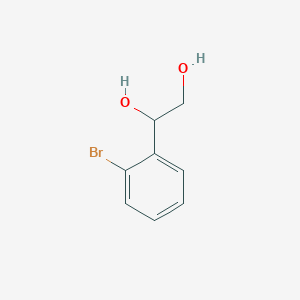
![Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2502249.png)
